molecular formula C12H10O3S B6320031 2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% CAS No. 1261937-40-9

2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95%

Cat. No. B6320031
CAS RN: 1261937-40-9
M. Wt: 234.27 g/mol
InChI Key: DCAABTJLRHAKAE-UHFFFAOYSA-N
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Description

2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% (2M3TBA) is an organic compound belonging to the class of aromatic compounds, which is widely studied for its potential applications in chemistry and biochemistry. It is a white, crystalline solid with a melting point of 197-200°C, and a molecular weight of 214.27 g/mol. It is soluble in organic solvents and is insoluble in water. 2M3TBA is a derivative of benzoic acid and is commonly used as a starting material in the synthesis of various compounds.

Scientific Research Applications

2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is used in various scientific research applications due to its unique properties. It is used in organic synthesis as a building block for the synthesis of various compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. 2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is also used in the synthesis of polymers and dyes. Furthermore, it is used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2.

Mechanism of Action

2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. This in turn inhibits the synthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% has been found to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in rat models of arthritis. Furthermore, it has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). It has also been found to reduce the production of nitric oxide, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% is a useful compound for laboratory experiments due to its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that it is not soluble in water, so it may not be suitable for certain reactions. Additionally, it is important to note that its effects on inflammation and pain have only been studied in animal models, so more research is needed to understand its effects in humans.

Future Directions

In the future, more research is needed to better understand the effects of 2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% in humans. Additionally, more research is needed to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Furthermore, studies should be conducted to explore its potential as an inhibitor of other enzymes, such as proteases and kinases. Finally, further research should be conducted to explore its potential as an antioxidant and to better understand its mechanism of action.

Synthesis Methods

2-Methoxy-3-(thiophen-2-yl)benzoic acid, 95% can be synthesized from benzoic acid and thiophene-2-thiol in the presence of a base. The reaction is carried out in a basic solution of sodium hydroxide and is heated to a temperature of 80-90°C for 2-3 hours. The reaction mixture is then cooled and the product is extracted with an organic solvent such as ethyl acetate. The product is then purified by recrystallization and the purity can be tested using thin-layer chromatography.

properties

IUPAC Name

2-methoxy-3-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-11-8(10-6-3-7-16-10)4-2-5-9(11)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAABTJLRHAKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591622
Record name 2-Methoxy-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(thiophen-2-YL)benzoic acid

CAS RN

1261937-40-9
Record name 2-Methoxy-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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